molecular formula C18H25N3O4S B5640101 N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide

N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide

Cat. No. B5640101
M. Wt: 379.5 g/mol
InChI Key: XMPLJQCOZLYYKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide often involves multiple steps, starting from simple precursors to achieve the complex spirocyclic structure. For instance, diazeniumdiolates have been synthesized using key reactions like thioacetate oxidation, showcasing the type of chemical strategies that may be applied in the synthesis of related compounds. Such methods highlight the versatility and creativity required in organic synthesis to construct intricate molecular architectures (Zhangjian Huang & E. Knaus, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this family, including spirocyclic and diazaspiro[4.5]decane frameworks, is critical for their chemical behavior. The configuration and conformation of these structures influence their reactivity and interaction with other molecules. Structural analyses often employ techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the arrangement of atoms and the spatial orientation of the molecular framework.

Chemical Reactions and Properties

Compounds with a diazaspiro[4.5]decane core are amenable to a range of chemical reactions, including cycloadditions, functionalizations, and transformations, due to the reactive sites present within their structures. For example, the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates involves reactions under focused microwave irradiation, indicating the specific conditions that can be employed to manipulate these molecules (J. Thanusu, V. Kanagarajan, & M. Gopalakrishnan, 2011).

Mechanism of Action

If this compound is indeed a type of sulfonamide antibiotic, it would work by inhibiting the synthesis of folic acid in bacteria, which is necessary for them to survive and multiply .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Direct contact, inhalation, or ingestion could potentially be harmful .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. If it’s a new type of sulfonamide antibiotic, for example, future research could focus on testing its efficacy against various types of bacteria .

properties

IUPAC Name

N-[4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-3-26(24,25)19-15-7-5-14(6-8-15)16(22)21-12-10-18(13-21)9-4-11-20(2)17(18)23/h5-8,19H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLJQCOZLYYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(C2)CCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide

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